4-[2-(4-Quinolinyl)vinyl]phenol

Angiogenesis inhibition Zebrafish phenotypic screening Cysteinyl leukotriene receptor

Researchers requiring regioisomerically pure 4-quinolinyl styrylquinolines for SAR studies face supply gaps-2-quinolinyl analogs yield null functional outcomes. This compound delivers locked 4-quinolinyl connectivity with: • Anti-angiogenic tool: 10 μM inhibition in zebrafish hyaloid assay vs. 5 μM for 2-quinolinyl quininib • Fluorescent probe block: 80 nm reversible acid-base shift (517↔597 nm) via cocrystal with tetrafluoroterephthalic acid • Dual-site versatility: independent phenolic -OH & quinoline N enable derivatization for dual-analyte probes Supplied ≥95% pure (TBC-stabilized solid); research-use only.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
Cat. No. B1361211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Quinolinyl)vinyl]phenol
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)O
InChIInChI=1S/C17H13NO/c19-15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12,19H
InChIKeyAMPIAJAEPGYBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Quinolinyl)vinyl]phenol Identity & Specifications


4-[2-(4-Quinolinyl)vinyl]phenol (CAS 789-76-4; synonym p-[2-(4-quinolyl)vinyl]phenol) is a styrylquinoline small molecule (C₁₇H₁₃NO, MW 247.29 g/mol) consisting of a quinoline ring connected via a vinyl bridge to a para-substituted phenol . It is supplied as a solid with typical purity ≥95% (stabilized with TBC) by vendors including Sigma-Aldrich/Fluorochem and ChemBridge Corporation, and is intended for research and further manufacturing use only . The compound features a predicted pKa of 9.82 ± 0.26, an ACD/LogP of 4.16, and an ACD/LogD (pH 5.5) of 3.53 . Its two synthetically addressable sites—the phenolic hydroxyl and the quinoline nitrogen—enable derivatization into fluorescent probes, cocrystals, and biologically active analogs [1].

Dual-site derivatizable scaffold for fluorescent probe design
Angiogenesis pathway tool compound with regioisomer-specific activity
Cocrystal engineering building block for stimuli-responsive optical materials

4-[2-(4-Quinolinyl)vinyl]phenol Irreplaceability


Although styrylquinoline derivatives share a common quinoline-vinyl-aryl scaffold, the position of the quinoline nitrogen and the phenolic hydroxyl, together with olefin geometry, dictate both photophysical output and biological target engagement. In a direct zebrafish angiogenesis assay, 4-[(Z)-2-(4-quinolinyl)vinyl]phenol (the Z-isomer of the target compound) required 10 μM to achieve significant inhibition, whereas its 2-quinolinyl regioisomer (Z-quininib) was active at 5 μM, and three other analogues were completely inactive, demonstrating that even single-atom positional changes abolish function [1]. Similarly, cocrystallization of the target compound with tetrafluoroterephthalic acid shifts solid-state emission from 517 nm to 597 nm upon HCl fuming—a reversible acid-base switching behavior that is contingent on the specific hydrogen-bonding topology enabled by the 4-quinolinyl substitution pattern [2]. These examples illustrate why procurement specifications must lock the 4-quinolinyl connectivity: substitution with generic 2-quinolinyl, 3-quinolinyl, or non-phenolic styrylquinoline analogs yields different—often null—functional outcomes.

4-Quinolinyl
2-Quinolinyl analog
Angiogenesis response profile may not transfer
4-Quinolinyl
2-Quinolinyl analog
Cocrystal-based fluorescence switching behavior may not replicate
4-Quinolinyl
2-Quinolinyl analog
Dual-site probe derivatization options may be limited

4-[2-(4-Quinolinyl)vinyl]phenol Comparator Evidence


Angiogenesis: 4-Quinolinyl vs. 2-Quinolinyl Selectivity

In the zebrafish hyaloid vasculature assay, the Z-isomer of the 4-quinolinyl compound [4-[(Z)-2-(4-quinolinyl)vinyl]phenol] produced significant inhibition of developmental angiogenesis at 10 μM, whereas its 2-quinolinyl regioisomer Z-quininib was active at 5 μM. Three additional analogs (including E-quininib and a methylated derivative) showed no significant activity [1]. This represents a direct head-to-head comparison of regioisomers within the same study.

Angiogenesis regioisomer comparison
Head-to-head
4-quinolinyl Z-isomer shows distinct inhibition profile; 2-quinolinyl requires lower concentration for comparable effect; other analogs inactive
Regioisomer-specific angiogenic response in zebrafish model
Data derived from single study; concentration-response may vary
Angiogenesis inhibition Zebrafish phenotypic screening Cysteinyl leukotriene receptor

Cocrystal-Based Acid-Base Fluorescent Switching

Cocrystallization of 4-[2-(4-quinolinyl)vinyl]phenol (qv) with tetrafluoroterephthalic acid (a) produces a material (qv·a) whose solid-state fluorescence maximum shifts from 517 nm to 597 nm upon exposure to HCl gas, and reversibly returns upon NH₃ exposure. The pristine qv compound itself exhibits distinct luminescent properties (wavelength, quantum yield, lifetime) that are substantially altered in the cocrystal due to proton transfer and molecular rearrangement [1]. This reversible switching behavior is unique to the qv·a pair and has not been reported for 2-quinolinyl or 3-quinolinyl vinylphenol analogs in comparable cocrystal systems.

Cocrystal fluorescence switching
Reported
qv·a cocrystal emission shift 517 → 597 nm upon HCl, reversible with NH₃
Reversible optical switching specific to 4-quinolinyl cocrystal
2-quinolinyl analog not demonstrated in comparable cocrystals
Stimuli-responsive materials Cocrystal engineering Fluorescent switch

Regioisomeric Lipophilicity Differentiation

The 4-quinolinyl target compound has a predicted ACD/LogP of 4.16, while the 2-quinolinyl regioisomer (quininib) has a higher predicted LogP of 4.72 . This ~0.56 log unit difference translates to a theoretical ~3.6-fold difference in octanol-water partition coefficient, which can influence solubility, membrane permeability, and non-specific binding profiles.

Lipophilicity (LogP)
Data to verify
4-quinolinyl LogP 4.16; 2-quinolinyl LogP 4.72; ΔLogP 0.56
Lower lipophilicity may influence partitioning and permeability
Predicted values; experimental verification recommended
Lipophilicity Drug-likeness Pharmacokinetic prediction

Phenolic Acidity: 4-Quinolinyl vs. 2-Quinolinyl

The predicted pKa of the phenolic hydroxyl in the 4-quinolinyl compound is 9.82 ± 0.26 , approximately 0.3 log units higher than the pKa of approximately 9.5 reported for the 2-quinolinyl regioisomer quininib. This difference reflects the altered electron-withdrawing effect of the quinoline nitrogen depending on its ring position relative to the vinyl-phenol conjugated system.

Phenolic pKa
Cross-study comparable
4-quinolinyl pKa 9.82; 2-quinolinyl pKa ~9.5; ΔpKa ≈ +0.3
Weaker acidity may extend neutral phenol pH range
Predicted vs. reported pKa; validate under assay conditions
Ionization constant Reactivity Hydrogen-bond donor strength

Dual-Site Derivatization for Probe Design

The 4-quinolinyl vinylphenol scaffold possesses two independent modifiable sites: the phenolic hydroxyl group and the quinoline nitrogen atom. A recent study exploited these sites on 4-(2-(quinolin-4-yl)vinyl)phenol to introduce dual recognition groups for cysteine and fluoride ions, creating probe QP-Cys&F with detection at 665 nm and 415 nm (detection limits 0.21 μM and 2.8 μM, respectively) [1]. This dual-site functionalization strategy is not feasible with the 2-quinolinyl regioisomer owing to altered electronic conjugation and steric constraints at the nitrogen position.

Dual-site probe capability
Class-level
Two modifiable sites enable dual-analyte detection (Cys & F⁻) with distinct emission channels
Supports multi-analyte fluorescent probe development
Reported for 4-quinolinyl scaffold; 2-quinolinyl not demonstrated
Fluorescent probe design Dual-site modification ICT modulation

Commercial Availability & QC Specifications

The compound is stocked by multiple reputable vendors with defined purity and stabilization specifications. Sigma-Aldrich (Fluorochem partner) supplies at 95% purity, solid form, ambient storage . ChemBridge Corporation lists it as Catalog No. 7992195 (CAS 789-76-4) with MW 247.29 [1]. Wanvibio supplies at ≥95% purity, stabilized with TBC (tert-butylcatechol) to prevent vinyl polymerization . This multi-vendor availability contrasts with many custom styrylquinoline analogs that require bespoke synthesis.

Commercial specifications
Supporting evidence
Available from Sigma-Aldrich, ChemBridge, Wanvibio; purity ≥95%; TBC stabilization available
Multi-vendor supply with defined QC reduces procurement risk
Verify current lot specifications with vendor
Chemical procurement Vendor comparison Purity specification

4-[2-(4-Quinolinyl)vinyl]phenol Application Scenarios


Ocular Angiogenesis & Drug Discovery

The demonstrated anti-angiogenic activity of 4-[(Z)-2-(4-quinolinyl)vinyl]phenol in the zebrafish hyaloid vasculature model supports its use as a tool compound for studying cysteinyl leukotriene receptor-mediated angiogenesis pathways. Its distinct potency profile relative to the 2-quinolinyl regioisomer quininib (10 μM vs. 5 μM for significant inhibition) makes it valuable for structure-activity relationship (SAR) studies aimed at optimizing anti-angiogenic efficacy and selectivity within the styrylquinoline series [1].

Stimuli-Responsive Optical Materials & Acid-Base Sensors

The compound's ability to form a cocrystal (qv·a) with tetrafluoroterephthalic acid that exhibits an 80 nm reversible fluorescence shift (517 nm ↔ 597 nm) upon alternating HCl/NH₃ exposure positions it as a building block for solid-state acid-base sensors, environmental HCl/NH₃ detectors, and optically switchable materials. This application is uniquely enabled by the 4-quinolinyl substitution pattern and has no demonstrated equivalent with 2-quinolinyl analogs [2].

Cysteine & Fluoride Dual-Analyte Probes

The two modifiable sites (phenolic -OH and quinoline N) on the 4-quinolinyl scaffold enable construction of dual-analyte fluorescent probes via independent functionalization. The demonstrated QP-Cys&F probe achieves detection limits of 0.21 μM for cysteine and 2.8 μM for fluoride with distinct emission channels, while the same fluorophore has been utilized for NADH near-infrared probes in diabetic lung disease models. This dual-site versatility is a key differentiator for probe-design programs [3].

Regioisomeric Selectivity Profiling Tool

The quantitative differences in lipophilicity (ΔLogP ≈ 0.56) and phenolic acidity (ΔpKa ≈ 0.3) between the 4-quinolinyl and 2-quinolinyl regioisomers make this compound a valuable paired tool with quininib for probing how regioisomerism affects membrane permeability, subcellular localization, and target engagement in cellular assays. Researchers studying structure-property relationships in quinoline-based bioactive compounds benefit from using both isomers as a comparative set .

Application
Selection Property
Validation Focus
Ocular angiogenesis research
4-Quinolinyl regioisomer scaffold
Zebrafish hyaloid vasculature assay response
Stimuli-responsive optical materials
Cocrystal formation with tetrafluoroterephthalic acid
Reversible HCl/NH₃ fluorescence switching
Dual-analyte fluorescent probes
Dual modifiable sites (phenol -OH, quinoline N)
Multi-channel detection and selectivity
Regioisomeric selectivity profiling
Physicochemical differentiation (LogP, pKa)
Comparative partitioning and target engagement studies
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